molecular formula C13H23N3O3 B1381713 tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate CAS No. 1445951-40-5

tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B1381713
CAS No.: 1445951-40-5
M. Wt: 269.34 g/mol
InChI Key: UGNMVPZKSAAWFS-UHFFFAOYSA-N
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Description

Tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate (TBOTU) is a synthetic compound that has been studied for its potential applications in the field of biochemistry and physiology. TBOTU is a member of the spiro compounds, which are characterized by a ring system consisting of two fused rings. The compound has been studied for its potential as an enzyme inhibitor and for its ability to interact with other molecules. TBOTU has also been studied for its potential to bind to proteins, which could be useful in drug design and development.

Scientific Research Applications

Crystal Structure and Symmetry

  • The crystal structure of a related compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, shows mirror symmetry and a chair conformation in the hexahydropyrimidine ring. This study highlights the structural aspects of such compounds (Dong et al., 1999).

Synthetic Routes and Derivatives

  • Efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound, provide a convenient entry point to novel compounds that access chemical space complementary to piperidine ring systems (Meyers et al., 2009).
  • The development of a novel route for synthesizing a spirocyclic amide derivative from tert-butyl 1-(furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate provides insights into the versatility of these compounds (Srinivasan et al., 2012).

Polymer Stabilizers and Antioxidants

  • Studies on polymer stabilizers have shown that derivatives of tert-butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate can act as effective synergistic stabilizers in combination with thiopropionate type antioxidants (Yachigo et al., 1992).

Protective Group Chemistry

  • A new reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), has been described for the preparation of N-Boc-amino acids, showing the utility of these compounds in protective group chemistry (Rao et al., 2017).

Analytical and Pharmacokinetic Studies

  • A novel liquid chromatographic (LC) method was developed for quantifying a new anticancer compound, chloride 3-methyl-9-(2-oxa-2λ5-2H-1,3,2-oxazaphosphorine-2-cyclohexyl)-3,6,9-triazaspiro [5.5] undecane (SLXM-2) in rat plasma. This study is crucial for understanding the pharmacokinetics of such compounds (Bai et al., 2008).

Properties

IUPAC Name

tert-butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O3/c1-12(2,3)19-11(18)16-6-4-13(5-7-16)9-14-8-10(17)15-13/h14H,4-9H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNMVPZKSAAWFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 2
tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 3
tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 4
tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 5
tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 6
tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate

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